molecular formula C13H15ClN2O3S B11462278 1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)-4-methyl-1H-imidazole

1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)-4-methyl-1H-imidazole

Cat. No.: B11462278
M. Wt: 314.79 g/mol
InChI Key: CFLCAZDMNZIBEP-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)-4-methyl-1H-imidazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a sulfonyl group attached to a benzene ring, which is further substituted with chloro, ethoxy, and methyl groups, along with an imidazole ring.

Preparation Methods

The synthesis of 1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)-4-methyl-1H-imidazole typically involves multiple steps, starting with the preparation of the key intermediate, 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride . This intermediate is then reacted with 4-methyl-1H-imidazole under specific reaction conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)-4-methyl-1H-imidazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding sulfinyl compounds.

    Substitution: The chloro group in the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, forming new derivatives with potential biological activity.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)-4-methyl-1H-imidazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of specialty chemicals and materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)-4-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to form strong interactions with enzyme active sites, potentially inhibiting their activity. The imidazole ring can also interact with metal ions and other biomolecules, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)-4-methyl-1H-imidazole can be compared with other similar compounds, such as:

These compounds share similar structural features, such as the sulfonyl group and benzene ring substitutions, but differ in their heterocyclic components and specific substituents. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H15ClN2O3S

Molecular Weight

314.79 g/mol

IUPAC Name

1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl-4-methylimidazole

InChI

InChI=1S/C13H15ClN2O3S/c1-4-19-12-5-9(2)11(14)6-13(12)20(17,18)16-7-10(3)15-8-16/h5-8H,4H2,1-3H3

InChI Key

CFLCAZDMNZIBEP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2C=C(N=C2)C

Origin of Product

United States

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